m-Tolyl 2-phenylquinoline-4-carboxylate
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Overview
Description
m-Tolyl 2-phenylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 2-position and a carboxylate ester group at the 4-position, along with a m-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Tolyl 2-phenylquinoline-4-carboxylate typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Refluxing: The reaction mixture is refluxed for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
m-Tolyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
m-Tolyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing quinoline-based drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of industrial antioxidants and other functional materials.
Mechanism of Action
The mechanism of action of m-Tolyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic Acid: A closely related compound with similar biological activities.
Methyl 2-phenylquinoline-4-carboxylate: Another ester derivative with comparable properties.
Uniqueness
m-Tolyl 2-phenylquinoline-4-carboxylate is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Biological Activity
m-Tolyl 2-phenylquinoline-4-carboxylate is a derivative of quinoline-4-carboxylic acid, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its antibacterial efficacy, cytotoxicity, and potential as a histone deacetylase (HDAC) inhibitor.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant antibacterial properties against various bacterial strains. The antibacterial activity of this compound was evaluated against several pathogens, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis .
Evaluation Methodology
The antibacterial activity was assessed using the agar diffusion method, measuring the diameter of inhibition zones. Minimum inhibitory concentrations (MICs) were also determined to quantify the effectiveness of the compound.
Results Overview
The results indicate that certain derivatives, including this compound, showed promising activity against Gram-positive bacteria while exhibiting weaker effects against Gram-negative strains.
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | 64 |
This compound | Escherichia coli | 10 | 128 |
This compound | Bacillus subtilis | 12 | >256 |
The compound exhibited a MIC of 64 μg/mL against S. aureus , indicating a strong antibacterial effect compared to standard antibiotics like ampicillin and gentamicin .
Cytotoxicity Studies
Cytotoxicity assays were conducted using RAW 264.7 mouse macrophage cell lines to assess the safety profile of this compound. The MTT assay results showed low cytotoxicity for this compound.
Compound | IC50 (μg/mL) |
---|---|
This compound | 98.2 |
The IC50 value indicates that the compound has a favorable safety margin, suggesting its potential for further development as an antibacterial agent without significant toxicity .
HDAC Inhibition
Recent research has explored the role of this compound as a selective inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
In Vitro Studies
In vitro studies demonstrated that derivatives containing this quinoline structure exhibited notable HDAC inhibitory activity:
Compound | HDAC Inhibition (%) at 2 µM |
---|---|
This compound | 63.49 |
This suggests that modifications in the quinoline structure can enhance HDAC inhibition, making it a candidate for anticancer drug development .
Properties
CAS No. |
355433-41-9 |
---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3-methylphenyl) 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H17NO2/c1-16-8-7-11-18(14-16)26-23(25)20-15-22(17-9-3-2-4-10-17)24-21-13-6-5-12-19(20)21/h2-15H,1H3 |
InChI Key |
SQNHGOIFALXUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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